7-(4-Bromophenyl)dibenzo[c,h]acridine
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Overview
Description
7-(4-Bromophenyl)dibenzo[c,h]acridine is a chemical compound with the molecular formula C27H16BrN and a molecular weight of 434.33 g/mol It is characterized by the presence of a bromophenyl group attached to a dibenzacridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Bromophenyl)dibenzo[c,h]acridine typically involves the reaction of dibenz[c,h]acridine with a brominated phenyl compound under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, where dibenz[c,h]acridine is reacted with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-(4-Bromophenyl)dibenzo[c,h]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced dibenz[c,h]acridine derivatives.
Substitution: Substituted dibenz[c,h]acridine derivatives with various functional groups.
Scientific Research Applications
7-(4-Bromophenyl)dibenzo[c,h]acridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential pharmacological properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7-(4-Bromophenyl)dibenzo[c,h]acridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes or proteins, affecting cellular functions .
Comparison with Similar Compounds
- 7-(2-Chlorophenyl)dibenz[c,h]acridine
- 7-(2-(Benzo[h]quinolin-2-yl)phenyl)dibenz[c,h]acridine
- 2,12-Diformyl-dibenz[c,h]acridine
- 7-Methyldibenz[c,h]acridine
Comparison: Compared to these similar compounds, 7-(4-Bromophenyl)dibenzo[c,h]acridine is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C27H16BrN |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
13-(4-bromophenyl)-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C27H16BrN/c28-20-13-9-19(10-14-20)25-23-15-11-17-5-1-3-7-21(17)26(23)29-27-22-8-4-2-6-18(22)12-16-24(25)27/h1-16H |
InChI Key |
AVGDZCYDQIWNTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C(=C3C5=CC=C(C=C5)Br)C=CC6=CC=CC=C64 |
Origin of Product |
United States |
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